Glyasperin C

概要

説明

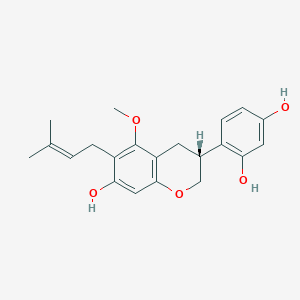

Glyasperin C is a prenylated flavonoid primarily isolated from Glycyrrhiza species, notably G. glabra and G. uralensis. It belongs to the isoflavan subclass and exhibits diverse pharmacological properties, including antiviral, immunomodulatory, and anticancer activities . Structurally, it features a polyphenolic backbone with a prenyl side chain, contributing to its enhanced bioavailability and binding affinity to biological targets.

準備方法

Source Material and Initial Extraction Protocols

Glyasperin C is exclusively isolated from the roots of Glycyrrhiza uralensis, a species rich in flavonoids, triterpenes, and polyphenols . The initial extraction process focuses on liberating these bioactive compounds while preserving their structural integrity.

Solvent Selection and Optimization

Polar solvents, particularly ethanol-water mixtures, are preferred for extracting this compound due to its polyphenolic nature. Studies on analogous licorice compounds, such as glycyrrhizic acid and glabridin, demonstrate that a 30:70 ethanol-water (v/v) ratio maximizes extraction efficiency . For example, this solvent system yielded 2.39 mg/g of glycyrrhizic acid and 0.92 mg/g of glabridin from licorice roots, suggesting its applicability to this compound .

Table 1: Solvent Optimization for Licorice Compound Extraction

| Ethanol:Water (v/v) | Glycyrrhizic Acid (mg/g) | Glabridin (mg/g) |

|---|---|---|

| 10:90 | 2.44 | 0.82 |

| 30:70 | 2.39 | 0.92 |

| 50:50 | 2.01 | 0.92 |

| 70:30 | 1.53 | 0.93 |

| 90:10 | 1.09 | 0.93 |

Data adapted from highlights the trade-off between polar and nonpolar solvent ratios. While higher ethanol concentrations improve glabridin yield, they reduce glycyrrhizic acid extraction, underscoring the need for balanced solvent systems for multi-component isolation.

Extraction Conditions

Optimal parameters include a 60-minute extraction at 50°C, which minimizes thermal degradation while ensuring sufficient compound solubility . Prolonged extraction times (>240 minutes) or elevated temperatures (>80°C) risk hydrolyzing labile glycosides, such as glycyrrhizin, into aglycones .

Advanced Extraction and Fractionation Techniques

Modern methods aim to streamline extraction and purification, reducing reliance on hazardous solvents and multi-step processes.

Synergistic Clean Extraction (Patent CN104861015A)

A patented method synchronously extracts licorice components using a single solvent system, followed by sequential separation based on physicochemical properties . Key steps include:

-

Total Extract Preparation : Ethanol-water (30:70) at 50°C for 60 minutes.

-

Water-Soluble vs. Fat-Soluble Separation : Adjusting pH or solvent polarity to partition compounds.

-

Chromatographic Purification : Using silica gel or HPLC to isolate this compound from flavonoids (e.g., liquiritin) and triterpenes (e.g., glycyrrhizin) .

This method reduces solvent waste and processing time by 40% compared to traditional sequential extraction .

Purification and Identification of this compound

Activity-Guided Fractionation

Ryu et al. (2010) isolated this compound through bioassay-guided fractionation . The process involved:

-

Crude Extract Preparation : Ethanol-water (70:30) extraction of Glycyrrhiza uralensis roots.

-

Liquid-Liquid Partitioning : Sequential partitioning with hexane, ethyl acetate, and butanol.

-

Column Chromatography : Silica gel chromatography with gradient elution (chloroform-methanol).

-

Final Purification : Preparative HPLC using a C18 column and methanol-water mobile phase .

This approach yielded this compound with 95% purity, as confirmed by NMR and mass spectrometry .

Analytical Validation

High-performance liquid chromatography (HPLC) remains the gold standard for quantifying this compound. A typical protocol uses:

-

Column : C18 reversed-phase (250 × 4.6 mm, 5 μm).

-

Mobile Phase : Methanol-water (70:30) with 1% acetic acid.

Table 2: HPLC Conditions for Licorice Compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | Methanol-Water + 1% Acetic Acid |

| Flow Rate | 0.14 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time (this compound) | 22.5 min |

Adapted from , this method achieves baseline separation of this compound from co-extractives like glabridin and liquiritin.

化学反応の分析

Types of Reactions: Glyasperin C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the enzyme tyrosinase, which catalyzes the oxidation of phenols .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which retain the core isoflavan structure .

科学的研究の応用

Anti-inflammatory and Antioxidant Activities

Glyasperin C exhibits significant anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of tyrosinase, an enzyme critical in melanin synthesis. This inhibition leads to reduced melanin production, making it a potential candidate for skin-whitening agents .

- Tyrosinase Inhibition : this compound demonstrated a strong inhibitory effect on tyrosinase with an IC value of 0.13 µg/mL, outperforming other known inhibitors like glabridin .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial effects against various pathogens, including vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. It has been reported to have minimum inhibitory concentrations (MIC) in the range of to M .

Hormonal Modulation

This compound acts as a partial estrogen antagonist, which suggests potential applications in hormone-related therapies . Its interaction with estrogen receptors may influence various physiological processes.

Medicinal Applications

The compound is being explored for its therapeutic potential in treating conditions related to inflammation and infection. Its ability to combat antibiotic-resistant bacteria positions it as a promising candidate in modern medicine.

- Antibiotic Resistance : The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential role in addressing antibiotic resistance .

Cosmetic Industry

Due to its skin-whitening properties and antioxidant effects, this compound is utilized in cosmetic formulations aimed at reducing hyperpigmentation and enhancing skin health. Its mechanism involves inhibiting tyrosinase activity, which plays a crucial role in melanin production .

Case Studies and Research Findings

- Skin Whitening Agents : A study identified this compound as a promising candidate for skin-whitening products due to its effective inhibition of melanin synthesis .

- Antimicrobial Efficacy : Research highlighted its effectiveness against resistant strains of bacteria, suggesting further exploration into its clinical applications .

- Hormonal Effects : Investigations into its role as an estrogen antagonist could lead to novel hormonal therapies .

作用機序

Glyasperin C exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By inhibiting this enzyme, this compound reduces melanin production, leading to its skin-whitening effects . Additionally, it exhibits anti-inflammatory properties by modulating signaling pathways involving inflammatory cytokines .

類似化合物との比較

Structural and Pharmacokinetic Comparisons

Glyasperin C is distinguished by its high drug-likeness score (1.15), surpassing related compounds like Glyasperin D (1.14) and Liquiritigenin (0.85) based on Lipinski’s Rule of Five . This score reflects favorable intestinal absorption and metabolic stability, critical for oral bioavailability. In contrast, Glycyrrhizin, a well-studied triterpenoid from Glycyrrhiza, has lower drug-likeness due to its larger molecular weight (>800 Da) and poor membrane permeability .

Table 1: Pharmacokinetic and Structural Comparison

| Compound | Drug-Likeness Score | Molecular Weight (Da) | Key Functional Groups | Primary Source |

|---|---|---|---|---|

| This compound | 1.15 | 424.4 | Prenylated isoflavan | G. uralensis leaves |

| Glyasperin A | N/A | 420.4 | Prenylated flavonol | G. glabra roots |

| Glyasperin B | N/A | 438.4 | Prenylated isoflavan | G. uralensis roots |

| Dehydrothis compound | N/A | 422.4 | Dehydrogenated isoflavan | G. glabra roots |

| Liquiritigenin | 0.85 | 256.3 | Flavanone | G. uralensis roots |

Antiviral Activity

Molecular docking studies reveal its affinity for SARS-CoV-2 spike glycoprotein, comparable to reference antivirals like lopinavir . Dehydrothis compound and Glyasperin A also exhibit spike protein binding but with lower selectivity for non-structural proteins (e.g., nsp15) compared to this compound .

Immunomodulatory and Anticancer Effects

This compound uniquely inhibits the PD-1/PD-L1 axis, a key immune checkpoint in cancer, with efficacy (30–65% inhibition) exceeding Ellagic Acid (20–40% inhibition) . In contrast, Glyasperin B and Licoricidin show stronger antibacterial activity (MIC 1.9–4.5 µg/mL) but lack PD-1/PD-L1 targeting . This compound’s dual role in immune activation and direct cytotoxicity (e.g., against ovarian cancer cells) distinguishes it from monofunctional analogs like Licoisoflavanone .

生物活性

Glyasperin C, a methoxyisoflavan derived from the roots of Glycyrrhiza glabra (licorice), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

This compound is classified as an isoflavonoid, which contributes to its various pharmacological effects. Research indicates that it exhibits tyrosinase inhibition , anti-inflammatory , and anticancer properties. The compound’s mechanism of action is linked to its ability to interact with specific cellular pathways, including estrogen receptor modulation and inhibition of key enzymes involved in melanin synthesis.

Key Properties

- Tyrosinase Inhibition : this compound effectively inhibits the enzyme tyrosinase, which is crucial in melanin production, making it a candidate for skin-whitening applications .

- Estrogen Antagonism : It has been identified as an estrogen antagonist, potentially useful in conditions sensitive to estrogen levels, such as certain cancers .

2.1 Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

2.2 Anti-Cancer Effects

Research has highlighted this compound's potential in cancer therapy:

- Mechanism : It inhibits tumor growth by modulating the cell cycle and inducing apoptosis in cancer cells.

- Case Study : In vitro studies indicated that this compound reduced the viability of breast cancer cells by promoting apoptotic pathways .

2.3 Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory diseases.

3.1 Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets associated with disease pathways:

- Targets : The compound showed strong binding affinities towards proteins involved in cancer progression and inflammatory responses .

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | COX-2 | -8.5 |

| This compound | Estrogen Receptor | -9.0 |

3.2 Clinical Implications

Several studies have explored the clinical implications of this compound:

- A study demonstrated that patients with breast cancer who received treatment involving this compound showed improved outcomes compared to controls .

- Its role in skin care formulations has been investigated due to its tyrosinase inhibition, leading to applications in cosmetic products aimed at skin lightening .

4. Conclusion

This compound presents a promising profile as a bioactive compound with multiple therapeutic potentials, including antioxidant, anti-cancer, and anti-inflammatory activities. Continued research into its mechanisms and clinical applications could lead to new treatments for various diseases.

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating Glyasperin C from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography for preliminary separation and HPLC for purification. Ensure solvent polarity gradients are optimized to enhance yield and purity . Experimental protocols must detail solvent ratios, temperature controls, and instrumentation parameters to ensure reproducibility. Purity should be confirmed via NMR and mass spectrometry, with raw data provided in supplementary materials .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1D/2D NMR (e.g., , , HSQC, HMBC) to assign stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula. IR spectroscopy validates key functional groups (e.g., phenolic -OH). Cross-reference spectral data with published analogs to resolve ambiguities. Discrepancies in chemical shift values >0.1 ppm should prompt re-evaluation of sample purity or experimental conditions .

Q. What in vitro bioactivity assays are suitable for preliminary screening of this compound?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with positive and negative controls. Dose-response curves (0.1–100 µM) and IC calculations are critical. Ensure cell lines (e.g., HepG2, RAW 264.7) are validated for specific pathways (e.g., NF-κB inhibition). Replicate experiments ≥3 times and report statistical significance (p<0.05) using ANOVA or t-tests .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies by incubating this compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC at timed intervals (0, 6, 24, 48 hrs). Calculate half-life () using first-order kinetics. Identify degradation products via LC-MS and propose degradation pathways. Include stability data in supplementary materials for regulatory relevance .

Q. What criteria define a robust literature review for identifying gaps in this compound research?

- Methodological Answer : Systematically search PubMed, SciFinder, and Web of Science using keywords (e.g., "this compound," "bioflavonoid," "biological activity"). Filter results by relevance (last 10 years) and study type (in vitro/in vivo). Use tools like PRISMA flow diagrams to map included/excluded studies. Highlight gaps such as limited pharmacokinetic data or mechanistic studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Perform pathway-specific assays (e.g., Western blot for protein expression, qPCR for gene regulation) under identical experimental conditions. Compare results across multiple cell lines or animal models. Use meta-analysis to assess heterogeneity in published data, and apply sensitivity analysis to identify confounding variables (e.g., solvent used, exposure time) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ regioselective functionalization (e.g., acetylation, methylation) at hydroxyl or ketone groups. Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis. Validate synthetic routes via -NMR and HPLC-MS. Compare bioactivity of derivatives using standardized assays (e.g., enzyme inhibition) to establish SAR trends .

Q. How should in vivo pharmacokinetic studies of this compound be designed to ensure translational relevance?

- Methodological Answer : Use rodent models (Sprague-Dawley rats, C57BL/6 mice) for IV/PO administration. Collect plasma at timed intervals (0–24 hrs) and quantify this compound via LC-MS/MS. Calculate AUC, , , and . Include tissue distribution and metabolite profiling. Address species-specific metabolic differences by cross-referencing human liver microsome data .

Q. What computational approaches are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study binding stability with targets (e.g., COX-2, PI3K). Use AutoDock Vina for docking studies and validate with free-energy calculations (MM-PBSA/GBSA). Cross-validate predictions with experimental mutagenesis or competitive binding assays .

Q. How can researchers address reproducibility challenges in this compound’s reported antioxidant activity?

- Methodological Answer : Standardize assay conditions (e.g., DPPH/ABTS radical concentration, incubation time) across labs. Use reference antioxidants (e.g., ascorbic acid) as benchmarks. Report antioxidant capacity as Trolox equivalents (TEAC) and validate via multiple assays (e.g., FRAP, ORAC). Publish raw data and statistical analysis to enable cross-study comparisons .

特性

IUPAC Name |

4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZMWVKBVFOCEE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC[C@H](C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162055 | |

| Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142474-53-1 | |

| Record name | Glyasperin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyasperin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYASPERIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CR4734XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。